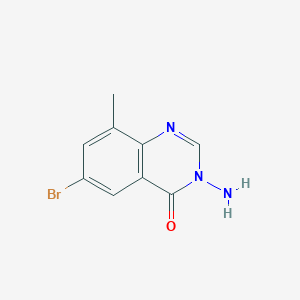

3-amino-6-bromo-8-methyl-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-bromo-8-methyl-4(3H)-quinazolinone is an organic compound belonging to the quinazolinone class of molecules. It is a heterocyclic compound composed of nitrogen, bromine, and methyl groups. Quinazolinones are known for their diverse biological activities, making them of great interest to scientists in the field of medicinal chemistry. This particular quinazolinone is of particular interest due to its unique structure and potential applications.

Scientific Research Applications

Green Synthesis and DNA Interaction

A study by Mikra et al. (2022) discusses the green synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, a related compound, using microwave-assisted processes. This synthesis is notable for its eco-friendly approach. The study also explores the interaction of these compounds with DNA, indicating their potential in photo-chemo or photodynamic therapeutics, especially in the context of anticancer and antimicrobial activities (Mikra et al., 2022).

Microwave-Assisted Synthesis

Mohammadi and Hossini (2011) developed a one-pot, three-component method for synthesizing various 4(3H)-quinazolinones, including 6-bromo variants, under microwave irradiation and solvent-free conditions. This method emphasizes the efficiency and environmental benefits of modern synthetic techniques (Mohammadi & Hossini, 2011).

Synthesis Variations and Antibacterial Properties

Badr et al. (1980) detailed the synthesis of various 6-bromo-4(3H)-quinazolinones, including modifications to create 4-quinazolinethiones. They also reported on the antibacterial efficiency of these compounds, highlighting their potential in antimicrobial applications (Badr, El-Sherief, & Mahmoud, 1980).

Biological Activity in Derivatives

Ammar et al. (2011) synthesized a novel 3-amino-4(3H)-quinazolinone and explored its derivatives for antimicrobial activities. This study illustrates the versatility of quinazolinone compounds in generating biologically active derivatives (Ammar et al., 2011).

Antiviral and Cytotoxic Activity

Dinakaran et al. (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones and tested their antiviral and cytotoxic activities. This research contributes to the understanding of the potential medical applications of quinazolinones in treating viral infections (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Lithiation and Electrophile Reactions

Smith et al. (1996) examined the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, a similar compound, and its reactions with various electrophiles. This study offers insights into the chemical manipulation of quinazolinones for potential applications in drug synthesis and medicinal chemistry (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).

Novel N-Glycosides Synthesis

Abdel-megeed et al. (2000) focused on synthesizing novel N-glycosides of quinazolinone derivatives, offering another avenue where these compounds can be utilized in medicinal chemistry (Abdel-megeed, El‐Hiti, Abdo, & Saleh, 2000).

Antimalarial and Antibacterial Applications

Meyyanathan et al. (2010) synthesized and screened 2-methyl-3H-quinazolinones, closely related to the compound , for antimalarial and antibacterial activities, demonstrating their potential in combating infectious diseases (Meyyanathan, Ramu, & Suresh, 2010).

Properties

IUPAC Name |

3-amino-6-bromo-8-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-5-2-6(10)3-7-8(5)12-4-13(11)9(7)14/h2-4H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJLOOMQBAFRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN(C2=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3014033.png)

![5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014036.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3014039.png)

![3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B3014042.png)

![N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B3014045.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)